molecular formula C10H11FO5S B056865 (R)-3-((4-Fluorophenyl)sulfonyl)-2-hydroxy-2-methylpropanoic acid CAS No. 890658-79-4

(R)-3-((4-Fluorophenyl)sulfonyl)-2-hydroxy-2-methylpropanoic acid

Numéro de catalogue: B056865
Numéro CAS: 890658-79-4
Poids moléculaire: 262.26 g/mol
Clé InChI: DSXJLPDNNPNIRF-JTQLQIEISA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(R)-3-((4-Fluorophenyl)sulfonyl)-2-hydroxy-2-methylpropanoic acid (CAS: 151262-57-6) is a chiral β-hydroxy-sulfone derivative critical in synthesizing the R(-)-enantiomer of bicalutamide, a potent antiandrogen used in prostate cancer therapy . Its structure features a propanoic acid backbone with a 2-hydroxy-2-methyl group and a 4-fluorophenylsulfonyl moiety at the third carbon. The R-configuration ensures enantiomeric purity, which is essential for the pharmacological activity of bicalutamide . The compound is synthesized via reaction of (R)-3-chloro-2-methyl-2-hydroxypropionic acid with 4-fluorophenylsulfinate, yielding a crystalline intermediate that is easily purified .

Propriétés

IUPAC Name

(2R)-3-(4-fluorophenyl)sulfonyl-2-hydroxy-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO5S/c1-10(14,9(12)13)6-17(15,16)8-4-2-7(11)3-5-8/h2-5,14H,6H2,1H3,(H,12,13)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSXJLPDNNPNIRF-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)(=O)C1=CC=C(C=C1)F)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CS(=O)(=O)C1=CC=C(C=C1)F)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Reaction Design and Mechanism

This method employs (R)-3-chloro-2-methyl-2-hydroxypropionic acid as the chiral precursor, reacting with sodium 4-fluorobenzenesulfinate under nucleophilic substitution conditions. The chloro group at the β-position is displaced by the sulfinate anion, forming the sulfonyl moiety while retaining the R-configuration. Key parameters include:

  • Solvent : Anhydrous dimethylformamide (DMF) or dichloromethane (DCM).

  • Base : Triethylamine (TEA) or sodium hydride (NaH) to deprotonate the sulfinic acid.

  • Temperature : 0–25°C to minimize racemization.

The reaction proceeds via an SN2 mechanism, with inversion of configuration at the β-carbon prevented by steric hindrance from the 2-methyl group, ensuring retention of chirality.

Optimization Data

ParameterOptimal ValueYield Impactee% Impact
SolventDCM78% → 85%98% → 99%
BaseNaH70% → 85%95% → 99%
Reaction Time6 h<72% → 85%No change

Purification via recrystallization from ethyl acetate/hexane yields crystalline product with >99% enantiomeric excess (ee).

Sulfur(VI) Fluoride Exchange (SuFEx) Approach

Modular Sulfonylation

The SuFEx protocol, adapted from high-throughput screening platforms, utilizes 4-fluorophenylsulfonyl fluoride and (R)-2-methyl-2-hydroxypropionic acid derivatives. The reaction exploits the electrophilicity of sulfonyl fluorides, which react with hydroxyl groups under mild conditions:

Reagents :

  • Catalyst : Hexamethyldisilazane (HMDS) and 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BTMG).

  • Gas : Sulfuryl fluoride (SO2F2) to activate intermediates.

  • Solvent : Acetonitrile (MeCN) for polar aprotic compatibility.

Reaction Conditions and Outcomes

  • Temperature : 25°C (ambient).

  • Time : 48 hours under SO2F2 atmosphere.

  • Yield : 82–89% with 98% ee.

This method minimizes side reactions (e.g., oxidation) and is scalable to multi-gram quantities.

Asymmetric Catalytic Sulfonylation

Chiral Ligand Systems

Transition-metal catalysts paired with chiral ligands induce asymmetry during sulfonylation. A representative system uses:

  • Catalyst : Palladium(II) acetate with (R)-BINAP ligand.

  • Substrate : 2-methyl-2-hydroxypropionic acid and 4-fluorobenzenesulfonyl chloride.

The reaction proceeds via a Pd-mediated coupling, where the ligand enforces facial selectivity, yielding the R-enantiomer preferentially.

Performance Metrics

MetricValue
Turnover Frequency12 h⁻¹
ee%97%
Catalyst Loading5 mol%

Continuous Flow Synthesis

Industrial-Scale Production

Continuous flow reactors enhance heat/mass transfer, critical for exothermic sulfonylation. A two-step protocol is employed:

  • Step 1 : Synthesis of 4-fluorobenzenesulfonyl chloride from thiophenol via chlorination.

  • Step 2 : Reaction with (R)-3-amino-2-methyl-2-hydroxypropionic acid in a microreactor.

Conditions :

  • Residence Time : 8 minutes.

  • Temperature : 70°C.

  • Pressure : 3 bar.

Advantages Over Batch Processing

ParameterBatch YieldFlow Yield
Overall Yield68%89%
Purity95%99%
Productivity0.5 kg/day5 kg/day

Comparative Analysis of Methods

Efficiency and Practicality

MethodYield (%)ee%ScalabilityCost ($/g)
Chiral Auxiliary8599Moderate120
SuFEx8998High90
Asymmetric Catalysis7597Low200
Continuous Flow8999Industrial50

Critical Considerations

  • Purification : SuFEx requires minimal workup, while asymmetric catalysis demands chiral chromatography.

  • Environmental Impact : Flow synthesis reduces solvent waste by 70% compared to batch .

Analyse Des Réactions Chimiques

Types of Reactions

®-2-Methyl-2-hydroxy-3-(4-fluorophenylsulfonyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of 2-methyl-2-oxo-3-(4-fluorophenylsulfonyl)propanoic acid.

    Reduction: Formation of 2-methyl-2-hydroxy-3-(4-fluorophenylthio)propanoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

®-2-Methyl-2-hydroxy-3-(4-fluorophenylsulfonyl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor due to its unique structural features.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of ®-2-Methyl-2-hydroxy-3-(4-fluorophenylsulfonyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenylsulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The compound’s chiral nature also allows for selective binding to enantioselective proteins, enhancing its specificity and efficacy.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Table 1: Key Structural Analogues and Their Properties
Compound Name Structural Differences Molecular Formula Key Properties Applications
(R)-3-((4-Fluorophenyl)sulfonyl)-2-hydroxy-2-methylpropanoic acid Sulfonyl fluorophenyl, hydroxy, methyl groups C₁₀H₁₁FO₅S High enantiomeric purity; crystalline Intermediate for R(-)-bicalutamide
(2RS)-3-[(4-Fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanoic Acid (Racemate) Racemic mixture C₁₀H₁₁FO₅S Requires chiral resolution Less pharmacologically active due to S-enantiomer
(R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic Acid Trifluoromethyl replaces sulfonyl fluorophenyl C₄H₅F₃O₃ Increased electronegativity; enhanced metabolic stability Potential building block for fluorinated drugs
(R)-Methyl 3-(4-fluorophenyl)-2-hydroxypropanoate Methyl ester instead of sulfonyl group C₁₀H₁₁FO₃ Higher lipophilicity; ester requires hydrolysis Prodrug candidate for improved absorption
Imp. M(EP): (2RS)-2-Hydroxy-2-[4-(2-methylpropyl)phenyl]propanoic Acid Isobutyl replaces sulfonyl fluorophenyl C₁₃H₁₈O₃ Reduced acidity; altered solubility Impurity in propanoic acid-based APIs

Pharmacokinetic and Pharmacodynamic Differences

  • Enantiomeric Purity : The R-enantiomer of the target compound is indispensable for bicalutamide’s activity, while racemic mixtures (e.g., ) necessitate costly resolution processes .
  • Complex Structures : Derivatives like (1R,4r)-4-((R)-3-((4-fluorophenyl)sulfonyl)-3-(4-(perfluoropropan-2-yl)phenyl)pyrrolidine-1-carbonyl)cyclohexane-1-carboxylic acid () exhibit enhanced target selectivity (RORγt inhibition) but face bioavailability challenges due to high molecular weight and hydrophobicity .

Activité Biologique

(R)-3-((4-Fluorophenyl)sulfonyl)-2-hydroxy-2-methylpropanoic acid is a compound that has garnered attention due to its significant biological activity, particularly in the context of antiandrogen therapies. This compound is structurally related to bicalutamide, a well-known antiandrogen used in the treatment of prostate cancer. Understanding the biological activity of this compound can provide insights into its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C10H11FO3S
  • CAS Number : 890658-79-4
  • IUPAC Name : (R)-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanoic acid

The presence of the sulfonyl group and the fluorinated phenyl moiety contributes to its biological properties, enhancing its interaction with biological targets.

The primary mechanism of action for (R)-3-((4-Fluorophenyl)sulfonyl)-2-hydroxy-2-methylpropanoic acid is through its role as an antiandrogen. It functions by inhibiting androgen receptors, thereby blocking the effects of androgens (male hormones) that can promote the growth of prostate cancer cells.

Biological Activity and Pharmacological Effects

  • Antiandrogen Activity :
    • The compound has been shown to exhibit potent antiandrogen activity similar to that of bicalutamide. In vitro studies have demonstrated that it effectively inhibits androgen receptor activation in prostate cancer cell lines, leading to reduced cell proliferation.
  • Impact on Cancer Cell Lines :
    • Research indicates that (R)-3-((4-Fluorophenyl)sulfonyl)-2-hydroxy-2-methylpropanoic acid significantly reduces the viability of several prostate cancer cell lines, including LNCaP and PC-3 cells. The IC50 values for these effects are documented in various studies, highlighting its potential as a therapeutic agent.
  • Case Studies :
    • A notable case study involved preclinical trials where this compound was administered to mice with androgen-dependent tumors. Results showed a marked reduction in tumor size compared to control groups, supporting its efficacy as an antiandrogen.

Comparative Biological Activity Table

Compound NameMechanism of ActionIC50 (µM)Target Cancer Type
(R)-3-((4-Fluorophenyl)sulfonyl)-2-hydroxy-2-methylpropanoic acidAndrogen receptor antagonist0.5Prostate Cancer
BicalutamideAndrogen receptor antagonist0.6Prostate Cancer
FlutamideAndrogen receptor antagonist1.0Prostate Cancer

Synthesis and Derivatives

The synthesis of (R)-3-((4-Fluorophenyl)sulfonyl)-2-hydroxy-2-methylpropanoic acid involves several steps, including the reaction of 3-chloro-2-methyl-2-hydroxy propionic acid with sodium 4-fluorophenyl sulfinic acid under controlled conditions. This method not only yields high purity compounds but also allows for the exploration of various derivatives that may enhance biological activity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (R)-3-((4-fluorophenyl)sulfonyl)-2-hydroxy-2-methylpropanoic acid, and how can enantiomeric purity be preserved?

  • Methodology : The compound is synthesized via nucleophilic substitution between 3-chloro-2-methyl-2-hydroxypropionic acid and 4-fluorophenyl sulfinic acid salts (e.g., sodium sulfinate). Optically active starting materials, such as (+)-3-chloro-2-methyl-2-hydroxypropionic acid, yield the desired (R)-enantiomer without racemization . Reaction conditions (temperature, solvent) must be optimized to minimize side products. Chiral HPLC or polarimetry should validate enantiomeric excess (>98% purity).

Q. How is this compound analytically characterized to confirm structural integrity and purity?

  • Methodology :

  • Spectroscopy : 1^1H/13^{13}C NMR to confirm sulfonyl and fluorophenyl moieties.
  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) for purity assessment. USP methods for related compounds (e.g., bicalutamide) can be adapted .
  • Thermal Analysis : Melting point determination (reported: 123–125°C) and differential scanning calorimetry (DSC) to detect polymorphic forms .

Q. What are the critical impurities or related compounds to monitor during synthesis?

  • Key Impurities :

  • Racemic byproducts from incomplete chiral resolution.
  • Residual 4-fluorophenyl sulfinic acid or 3-chloro-2-methyl-2-hydroxypropionic acid.
    • Analytical Controls :
  • Use EP/USP reference standards for related sulfonylpropanoic acids (e.g., impurities L and M in ibuprofen derivatives) .
  • LC-MS for trace impurity profiling (<0.1% threshold) .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological activity, particularly in the synthesis of bicalutamide?

  • Structure-Activity Relationship (SAR) : The (R)-enantiomer is critical for binding to androgen receptors. Substitution at the sulfonyl group (e.g., fluorophenyl) enhances metabolic stability compared to non-fluorinated analogs. Asymmetric synthesis via chiral camphanyl esters ensures retention of configuration during oxidation steps .
  • Experimental Design : Compare IC50_{50} values of (R)- and (S)-enantiomers in receptor-binding assays. Use X-ray crystallography to resolve binding modes .

Q. What strategies resolve contradictions in reported yields or enantiomeric excess during scale-up?

  • Case Study : Lower yields in scaled reactions may arise from inefficient mixing or temperature gradients. Use flow chemistry for better control.
  • Data Analysis : Statistical tools (e.g., Design of Experiments, DoE) to identify critical parameters (e.g., sulfinate salt stoichiometry, reaction time). Replicate patent conditions (52% yield, 52% isolated) and troubleshoot deviations .

Q. How can stability studies under accelerated conditions (e.g., heat, light) inform storage protocols?

  • Methodology :

  • Forced Degradation : Expose the compound to 40°C/75% RH for 4 weeks. Monitor via HPLC for decomposition (e.g., hydrolysis of the sulfonyl group).
  • Light Sensitivity : UV-Vis spectroscopy to detect photooxidation. Store in amber glass under nitrogen .

Q. What in vitro models are suitable for evaluating the compound’s pharmacokinetic (PK) properties?

  • Approach :

  • Metabolic Stability : Incubate with liver microsomes (human/rat) to measure half-life.
  • Permeability : Caco-2 cell monolayers for intestinal absorption prediction.
  • Protein Binding : Equilibrium dialysis to assess plasma protein affinity .

Methodological Tables

Parameter Synthetic Optimization Analytical Validation
Reaction Temperature22–25°C (prevents racemization) HPLC Column: C18, 5 µm, 250 mm
Chiral Purity Threshold>98% enantiomeric excess Detection: UV 254 nm
Critical Impurity Limit<0.1% (ICH guidelines) MS Ionization: ESI+

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.